molecular formula C15H15FN2O5 B2827380 3-((1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034338-64-0

3-((1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2827380
CAS No.: 2034338-64-0
M. Wt: 322.292
InChI Key: XMWHOOZSDWCUCE-UHFFFAOYSA-N
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Description

3-((1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a unique structure that includes a fluoro-methoxybenzoyl group, an azetidine ring, and an oxazolidine-2,4-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common approach is the condensation of 3-fluoro-4-methoxybenzoic acid with azetidine-3-carboxylic acid, followed by cyclization to form the oxazolidine-2,4-dione ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The fluoro and methoxy groups on the benzoyl ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-((1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The fluoro and methoxy groups on the benzoyl ring can form hydrogen bonds and hydrophobic interactions with target proteins, while the azetidine and oxazolidine rings provide structural rigidity and specificity. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Fluoro-4-methoxybenzoyl)propionic acid: Shares the fluoro-methoxybenzoyl group but lacks the azetidine and oxazolidine rings.

    3-(4-Methoxybenzoyl)azetidine-2,4-dione: Similar structure but without the fluoro group.

    3-(3-Fluoro-4-methoxyphenyl)azetidine-2,4-dione: Lacks the oxazolidine ring.

Uniqueness

3-((1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is unique due to the combination of its functional groups and ring structures, which confer specific chemical and biological properties. The presence of both the fluoro and methoxy groups enhances its ability to interact with biological targets, while the azetidine and oxazolidine rings provide stability and specificity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O5/c1-22-12-3-2-10(4-11(12)16)14(20)17-5-9(6-17)7-18-13(19)8-23-15(18)21/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWHOOZSDWCUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CC(C2)CN3C(=O)COC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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